Manganese stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

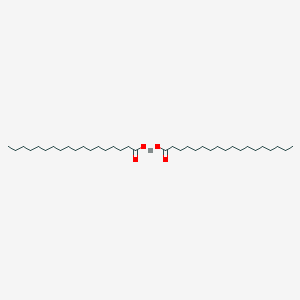

Structure

2D Structure

Properties

IUPAC Name |

manganese(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINCDDYCOIOJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062989 | |

| Record name | Manganese(II) stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-05-7 | |

| Record name | Manganese stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0276L2MSQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical formula for manganese stearate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of manganese stearate, a metallic soap with diverse applications in industrial and research settings. The document details its chemical properties, a precise experimental protocol for its use in nanoparticle synthesis, and a visualization of this workflow.

Chemical Formula: (C₁₇H₃₅COO)₂Mn or C₃₆H₇₀MnO₄[1][2][3]

This compound is a metal-organic compound formed from manganese and stearic acid.[1][4] It is classified as a metallic soap, meaning it is a metal derivative of a fatty acid.[1][4]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.

| Property | Value | References |

| Molar Mass | 621.89 g/mol | [1][3] |

| Appearance | Pale pink powder | [1][4] |

| Density | 1.02 g/cm³ | [1] |

| Melting Point | 100-110 °C | [3][4] |

| Boiling Point | 359.4 °C | [1] |

| Solubility in water | Insoluble | [1][4] |

Experimental Protocol: Synthesis of Manganese Oxide Nanoparticles

This compound serves as a precursor for the synthesis of manganese oxide (Mn₃O₄) nanoparticles. The following protocol, adapted from a solvothermal approach, details the methodology for this synthesis.

Materials:

-

Manganese (II) stearate

-

Dodecylamine

-

Toluene

-

tert-Butylamine (aqueous solution)

-

Methanol

Procedure:

-

In a test tube, dissolve manganese (II) stearate and dodecylamine in toluene.

-

Heat the mixture to a temperature range of 80-100°C until a clear solution is obtained.

-

Allow the solution to cool to room temperature.

-

Introduce an aqueous solution of tert-butylamine to the mixture.

-

Transfer the resulting mixture to an autoclave.

-

Heat the autoclave to 120°C for a duration of 4 hours without stirring.

-

After the heating phase, allow the autoclave to cool down.

-

Precipitate the crude Mn₃O₄ nanocrystals by adding methanol.

-

Isolate the nanoparticles through centrifugation.

-

Wash the collected nanoparticles with methanol to remove impurities.

-

Dry the purified nanoparticles under a vacuum.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of manganese oxide nanoparticles using this compound as a precursor.

Caption: Workflow for synthesizing manganese oxide nanoparticles.

References

Manganese Stearate: A Comprehensive Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides an in-depth overview of manganese stearate, covering its chemical identity, physicochemical properties, synthesis, and key applications. It also explores the biological signaling pathways influenced by manganese, the active component of this compound.

Core Registry Information

This compound is a metal-organic compound classified as a metallic soap, resulting from the reaction of manganese with stearic acid.[1] It is primarily identified by the CAS Number 3353-05-7 .[2][3][4]

Below is a summary of its key registry and identification data:

| Identifier | Value | Reference(s) |

| CAS Number | 3353-05-7 | [2][3][4] |

| EC Number | 222-119-9 | [3][5] |

| UNII | 0276L2MSQ6 | [3][4] |

| PubChem CID | 160684 | [3][4] |

| IUPAC Name | manganese(2+);bis(octadecanoate) | [3] |

| Synonyms | Manganese(II) stearate, Manganese distearate, Manganous stearate | [3] |

Physicochemical Properties

This compound typically appears as a pale pink or violet powder, though some impure samples may look brownish.[1][2] It is odorless or has a faint fatty odor.[5] This compound is insoluble in water but shows solubility in hot oils, hydrocarbons, and certain organic solvents.[5]

A compilation of its key physical and chemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Formula | C36H70MnO4 | [2][3] |

| Molecular Weight | 621.89 g/mol | [2][3] |

| Appearance | Pale pink to violet powder | [1][5] |

| Boiling Point | 359.4 °C | [2] |

| Melting Point | 100-110 °C | [5] |

| Solubility | Insoluble in water; Soluble in hot oils and organic solvents | [5] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is generally achieved through a precipitation reaction. A common method involves the reaction of sodium stearate with a manganese salt, such as manganese chloride.[2] An alternative approach is the reaction of manganese(II) acetate with stearic acid.[5]

A generalized workflow for the synthesis is as follows:

Synthesis of Mn₃O₄ Nanoparticles using this compound

This compound serves as a precursor for the synthesis of manganese oxide nanoparticles. The following protocol, based on a solvothermal approach, details the synthesis of Mn₃O₄ nanoparticles.[1]

Materials:

-

Manganese (II) stearate

-

Dodecylamine

-

Toluene

-

tert-Butylamine (aqueous solution)

-

Methanol

Procedure:

-

Dissolve manganese (II) stearate and dodecylamine in toluene in a test tube.

-

Heat the mixture to 80-100°C to obtain a clear solution.

-

Inject an aqueous solution of tert-Butylamine into the hot solution.

-

Maintain the reaction temperature for a specified duration to allow for nanoparticle growth.

-

Cool the reaction mixture to room temperature.

-

Precipitate the nanoparticles by adding methanol.

-

Separate the nanoparticles by centrifugation.

-

Wash the collected nanoparticles with methanol to remove unreacted precursors and byproducts.

-

Dry the purified Mn₃O₄ nanoparticles under vacuum.

Signaling Pathways Modulated by Manganese

While this compound itself does not have a dedicated signaling pathway, its active component, the manganese ion (Mn²⁺), is known to influence several intracellular signaling cascades. Excessive exposure to manganese can lead to neurotoxicity, and the pathways involved in this process are of significant interest in drug development and toxicology.

Manganese can activate the insulin-like growth factor (IGF) signaling pathway, which in turn regulates downstream pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and apoptosis.

Furthermore, manganese-induced neurotoxicity is associated with neuroinflammation. This involves the activation of pathways such as the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

Applications in Research and Development

This compound has several applications in industrial and research settings:

-

Polymer Stabilizer: It is used as a heat stabilizer in the processing of plastics, particularly PVC, to prevent thermal degradation.[6]

-

Lubricant: In plastic and rubber manufacturing, it acts as a lubricant and processing aid.[5]

-

Catalyst: It can serve as a catalyst or catalyst precursor in certain organic synthesis and polymerization reactions.[5][6]

-

Nanoparticle Precursor: As detailed in the experimental protocol, it is a precursor for the synthesis of manganese oxide nanoparticles, which have potential applications in biomedical imaging and electronics.[1][2]

-

Drier in Coatings: It is effective in promoting the drying and curing of oil-based paints and varnishes.[5]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols can serve as a starting point for further investigation and application of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C36H70MnO4 | CID 160684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manganese (III) stearate | C54H108MnO6 | CID 129832708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. laboratorynotes.com [laboratorynotes.com]

Physical and chemical properties of manganese(II) stearate

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese(II) Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of manganese(II) stearate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes relevant processes.

Physical and Chemical Properties

Manganese(II) stearate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid.[1][2] It consists of a manganese(II) ion coordinated to two stearate anions.

Table 1: Summary of Quantitative Data for Manganese(II) Stearate

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₇₀MnO₄ | [1][2][3][4] |

| Molecular Weight | 621.89 g/mol | [1][3][4][5] |

| Appearance | Pale pink to off-white or light brown powder.[1][2][6][7] | [1][2][6][7] |

| Melting Point | 100-110 °C | [1][8][9] |

| Boiling Point | 359.4 °C at 760 mmHg | [1][4][10] |

| Solubility | Insoluble in water.[1][6][7] Soluble in organic solvents like benzene and toluene, as well as hot oils and hydrocarbons.[1][6] | [1][6][7] |

| Flash Point | 162.4 °C | [1][10] |

| CAS Number | 3353-05-7 | [1][3][8] |

| EC Number | 222-119-9 | [1][3][4] |

Experimental Protocols

Synthesis of Manganese(II) Stearate

Manganese(II) stearate is typically synthesized via a precipitation reaction.[11][12]

Methodology:

-

Preparation of Sodium Stearate: An aqueous solution of sodium stearate is prepared by reacting stearic acid with a stoichiometric amount of sodium hydroxide.[8][11] The reaction is typically carried out in water at an elevated temperature (e.g., 75 °C) with stirring to ensure complete saponification.[11]

-

Precipitation: A solution of a manganese(II) salt, such as manganese(II) chloride tetrahydrate, is added to the hot sodium stearate solution.[2][8] This results in the precipitation of manganese(II) stearate.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any unreacted salts and impurities, and then dried under reduced pressure at a temperature such as 105 °C.[11]

An alternative synthesis route involves the direct reaction of manganese(II) acetate with stearic acid.[1]

Characterization of Manganese(II) Stearate

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the salt.

Methodology:

-

Sample Preparation: A small amount of the dried manganese(II) stearate powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.[13] Alternatively, a film can be cast from a solution in a suitable solvent like o-dichlorobenzene.[3]

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Analysis: The spectrum of manganese(II) stearate is compared to that of stearic acid. The disappearance of the broad O-H stretching band and the characteristic carboxylic acid C=O stretching band (around 1700 cm⁻¹) from the stearic acid spectrum, along with the appearance of new strong asymmetric and symmetric carboxylate (COO⁻) stretching bands, confirms the formation of the manganese salt.[9][13] The asymmetric vibration of the C-O functional group bound to manganese is observed around 1560 cm⁻¹.[9]

2.2.2. Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and melting point of the compound.

Methodology:

-

Instrumentation: A TGA or DSC instrument is used.

-

Sample Preparation: A small, accurately weighed sample of manganese(II) stearate is placed in an appropriate pan (e.g., platinum or aluminum).[14]

-

TGA Measurement: The sample is heated at a constant rate (e.g., 20 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 800 °C).[14] The weight loss as a function of temperature is recorded to determine decomposition temperatures.

-

DSC Measurement: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14] The heat flow to the sample is measured relative to a reference, and the melting point is identified as the peak of the endothermic transition.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Manganese(II) Stearate.

Characterization Workflow

Caption: Experimental workflow for the characterization of Manganese(II) Stearate.

Role as a Pro-oxidant in Polymer Degradation

References

- 1. MANGANESE STEARATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C36H70MnO4 | CID 160684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. GSRS [precision.fda.gov]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. epitochemint.com [epitochemint.com]

- 8. This compound | 3353-05-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 3353-05-7,this compound | lookchem [lookchem.com]

- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 12. alapolystabs.com [alapolystabs.com]

- 13. ijirt.org [ijirt.org]

- 14. researchgate.net [researchgate.net]

Crystal Structure Analysis of Manganese Stearate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese stearate, a metal salt of stearic acid, is a compound with applications ranging from a precursor in the synthesis of advanced nanomaterials to a component in various industrial processes.[1][2] While its chemical properties and synthesis are well-documented, a definitive single-crystal X-ray diffraction analysis detailing its precise atomic arrangement remains elusive in publicly accessible literature. This guide provides a comprehensive overview of the current state of knowledge regarding the structural analysis of this compound, focusing on the synthesis methodologies, the characterization techniques employed, and the available crystallographic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of metallic soaps.

Introduction

This compound, with the chemical formula (C₁₇H₃₅CO₂)₂Mn, is classified as a metallic soap.[1] It typically appears as a pale pink powder and is insoluble in water.[1][2] Its primary utility lies in its role as a precursor for creating manganese-doped nanocrystals and as an additive in polymers.[1] The performance and properties of this compound in these applications are intrinsically linked to its solid-state structure. Understanding the crystal structure is therefore crucial for controlling its properties and optimizing its use. However, obtaining single crystals of sufficient quality for a complete X-ray diffraction study has proven to be a significant challenge.[3] Consequently, much of the structural information is derived from powder X-ray diffraction (XRD) data, which confirms its crystalline nature but does not provide a complete molecular structure.[3]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, with the choice of method often influencing the purity and crystalline properties of the final product.

Precipitation Reaction

A common and straightforward method involves the reaction of a soluble manganese salt with a soluble stearate salt.

Experimental Protocol:

-

Preparation of Sodium Stearate: Stearic acid is dissolved in a suitable solvent, such as ethanol or water, and neutralized with a stoichiometric amount of sodium hydroxide to form sodium stearate.

-

Preparation of Manganese(II) Chloride Solution: Manganese(II) chloride is dissolved in deionized water to create an aqueous solution.

-

Precipitation: The sodium stearate solution is then added dropwise to the manganese(II) chloride solution under constant stirring. This compound precipitates out of the solution as a solid.[1][2]

-

Isolation and Purification: The precipitate is collected by filtration, washed multiple times with deionized water and ethanol to remove any unreacted starting materials and byproducts, and finally dried under vacuum.

Reaction of Manganese(II) Acetate with Stearic Acid

An alternative route involves the direct reaction of manganese(II) acetate with stearic acid.

Experimental Protocol:

-

Reaction Mixture: Manganese(II) acetate is mixed with stearic acid in a suitable solvent, such as dichloromethane.[3]

-

Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., 20 hours) to allow for the ligand exchange reaction to complete.[3]

-

Product Isolation: The resulting this compound can be isolated by solvent evaporation and subsequent purification steps.

Structural Characterization Methods

The primary technique for investigating the crystal structure of this compound is X-ray diffraction.

Powder X-ray Diffraction (PXRD)

Due to the difficulty in growing suitable single crystals, powder X-ray diffraction is the most frequently employed method for the structural characterization of this compound.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared to ensure random orientation of the crystallites.

-

Data Acquisition: The sample is mounted on a powder diffractometer, and a monochromatic X-ray beam (commonly Cu-Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a fingerprint of the crystalline phases present in the sample. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters and potentially the space group of the crystal structure.

While PXRD confirms the crystallinity of this compound, the inherent peak overlap in powder patterns of complex, low-symmetry structures makes a full structure solution challenging.[3]

Crystallographic Data

As of the latest available data, a complete single-crystal structure of simple manganese(II) stearate has not been reported. However, studies on related systems, such as manganese-doped stearic acid, provide insights into the possible crystal system and unit cell parameters. For instance, a study on Mn²⁺-doped stearic acid crystals grown from a hexane solution reported the following crystallographic data for the Bm polymorphic form of stearic acid, which accommodates the manganese ions.[4]

| Parameter | Value[4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 5.598 |

| b (Å) | 7.397 |

| c (Å) | 49.440 |

| β (°) | 117.24 |

| Molecules per unit cell (Z) | 4 |

It is important to note that these parameters describe the host stearic acid lattice and not pure this compound. The presence of Mn²⁺ ions was found to induce strain and deformation in the unit cell.[4]

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

The crystal structure analysis of this compound is an area that warrants further investigation. While powder XRD has confirmed its crystalline nature, the absence of a single-crystal structure determination limits a complete understanding of its solid-state properties at the atomic level. Future work focused on developing crystal growth techniques suitable for producing high-quality single crystals of this compound is essential. A successful single-crystal X-ray diffraction study would provide invaluable data, including precise bond lengths, bond angles, and packing arrangements, which would greatly benefit the rational design and application of this and other related metallic soaps in materials science and beyond.

References

An In-depth Technical Guide to the Core Characteristics of Manganese Stearate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese stearate ((C₁₇H₃₅COO)₂Mn) is a metallic soap, an organometallic compound formed from the salt of manganese and stearic acid.[1] This fine, pale pink powder is of significant interest across various scientific and industrial fields, including polymer science, materials chemistry, and pharmaceutical drug development.[2][3] Its utility stems from its properties as a lubricant, stabilizer, and, notably in recent research, as a pro-oxidant additive.[4][5] In the pharmaceutical sector, it is primarily employed as a lubricant in tablet and capsule manufacturing, with emerging potential in controlled-release drug delivery systems.[6][7]

This technical guide provides a comprehensive overview of the core characteristics of this compound powder, with a focus on its physicochemical properties, synthesis, analytical characterization, and applications in drug development. Detailed experimental methodologies and quantitative data are presented to support researchers and scientists in their work with this versatile compound.

Core Physicochemical and Chemical Properties

This compound is a hydrophobic, waxy substance that is insoluble in water but exhibits solubility in organic solvents.[4] Its properties can be influenced by the purity of the raw materials and the synthesis method employed.[3]

Table 1: Physicochemical Properties of this compound Powder

| Property | Value | References |

| Chemical Formula | C₃₆H₇₀MnO₄ | [2] |

| Molecular Weight | 621.89 g/mol | [2] |

| Appearance | Pale pink to light brown powder | [1][4] |

| Odor | Odorless or faint fatty odor | [3] |

| Melting Point | 100-110 °C | [4][8] |

| Density | ~1.0 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| CAS Number | 3353-05-7 | [8] |

Synthesis of this compound Powder

This compound is typically synthesized through two primary methods: a precipitation reaction (double decomposition) or a direct reaction. The precipitation method is widely cited and involves the reaction of an alkali metal stearate with a manganese salt in an aqueous solution.[1][9]

Experimental Protocol: Precipitation Synthesis

This protocol outlines the laboratory-scale synthesis of this compound via a double decomposition reaction.

Materials:

-

Stearic Acid (C₁₇H₃₅COOH)

-

Sodium Hydroxide (NaOH)

-

Manganese(II) Chloride (MnCl₂) or Manganese(II) Sulfate (MnSO₄)

-

Deionized Water

-

Ethanol (optional, as a solvent for stearic acid)

Equipment:

-

Reaction vessel with a stirrer and heating mantle

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Sodium Stearate Solution:

-

Dissolve a stoichiometric amount of sodium hydroxide in deionized water to create a dilute solution.

-

In a separate vessel, dissolve stearic acid in deionized water (or a mixture of water and ethanol for better solubility) at approximately 80-85°C with constant stirring.

-

Slowly add the sodium hydroxide solution to the hot stearic acid solution while maintaining the temperature and stirring. This reaction forms sodium stearate (a soap solution).[9]

-

-

Precipitation of this compound:

-

Prepare a separate aqueous solution of manganese(II) chloride or manganese(II) sulfate.

-

Slowly add the manganese salt solution to the hot sodium stearate solution with continuous, vigorous stirring.[9] A pale pink precipitate of this compound will form immediately.

-

Continue stirring the mixture at 80-85°C for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[9]

-

-

Purification and Drying:

-

Allow the precipitate to settle, and then filter the mixture using a Büchner funnel.

-

Wash the collected this compound powder several times with hot deionized water to remove any unreacted salts and impurities.

-

Dry the purified powder in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved. Flash dryers can also be used for industrial-scale production.[10]

-

Analytical Characterization

A suite of analytical techniques is employed to characterize the physicochemical properties of this compound powder, ensuring its quality and suitability for various applications.

Experimental Protocols for Characterization

1. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh a small sample (typically 5-10 mg) of the this compound powder into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[11][12]

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct weight loss steps corresponding to the loss of moisture and the decomposition of the material.[13]

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule and confirm the formation of the salt.

-

Instrumentation: An FTIR spectrometer.

-

Methodology:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound powder with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectrum should show the absence of the broad -OH stretch of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically around 1560 cm⁻¹.[4]

-

3. X-ray Diffraction (XRD)

-

Objective: To determine the crystalline structure and phase purity of the this compound powder.

-

Instrumentation: An X-ray diffractometer with a Cu Kα radiation source.

-

Methodology:

-

Place a small amount of the finely ground this compound powder onto a sample holder.

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 5-50°) with a specific step size and scan speed.[1]

-

The resulting diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound. The presence of sharp, well-defined peaks indicates a crystalline material.[2]

-

Applications in Drug Development

This compound, like other metallic stearates, serves as a crucial excipient in pharmaceutical formulations, primarily as a lubricant to prevent the adhesion of tablet formulations to the die and punch surfaces during compression.[6] Its hydrophobic nature also imparts some anti-adherent and glidant properties.

Role in Controlled-Release Formulations

Emerging research suggests that this compound's hydrophobicity can be leveraged to modulate drug release.[6] By forming a hydrophobic matrix or coating around the active pharmaceutical ingredient (API), it can retard the penetration of the dissolution medium, thereby slowing down the drug release rate.[14] This property makes it a candidate for use in the development of controlled-release and sustained-release oral solid dosage forms.

Table 2: Influence of this compound on Drug Formulation Properties

| Property | Effect of this compound | Mechanism | References |

| Tablet Hardness | Can decrease tablet hardness | Interferes with inter-particulate bonding | [14] |

| Disintegration Time | Can increase disintegration time | Hydrophobic nature slows water penetration | [14] |

| Drug Dissolution Rate | Can decrease dissolution rate | Forms a hydrophobic barrier around API particles | [6][14] |

One study investigated the use of a binary combination of magnesium stearate and talc as dissolution retardants in extended-release matrix tablets with high drug loading.[7] It was found that this combination could provide near zero-order release kinetics, suggesting a potential for similar applications with this compound, though further research is needed to establish its specific efficacy and optimal concentration.[7]

Conclusion

This compound powder is a versatile material with well-defined physicochemical properties that make it valuable in various industrial and scientific applications. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, characterization, and functional properties is essential. While its primary role in pharmaceuticals has been as a lubricant, its potential as a dissolution-modifying excipient in controlled-release drug delivery systems presents an exciting avenue for future research and development. The detailed protocols and data presented in this guide serve as a foundational resource for the effective utilization and further investigation of this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. epitochemint.com [epitochemint.com]

- 6. nbinno.com [nbinno.com]

- 7. Mechanistic evaluation of binary effects of magnesium stearate and talc as dissolution retardants at 85% drug loading in an experimental extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN1071911A - The preparation method of stearate - Google Patents [patents.google.com]

- 10. Stearate drying [f-granulator.com]

- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 12. infinitalab.com [infinitalab.com]

- 13. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 14. EFFECT OF MAGNESIUM STEARATE CONCENTRATION ON DISSOLUTION PROPERTIES OF RANITIDINE HYDROCHLORIDE COATED TABLETS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Synthesis of Manganese Stearate from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis of manganese stearate, a metallic soap with diverse applications in industrial and pharmaceutical fields. The primary synthesis route discussed is a two-step process involving the saponification of stearic acid followed by a precipitation reaction. This document outlines the reaction stoichiometry, detailed experimental protocols, and key reaction parameters to facilitate reproducible and efficient synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound from stearic acid is typically achieved through a double decomposition reaction. This method involves two primary stages:

-

Saponification: Stearic acid is reacted with a strong base, commonly sodium hydroxide (NaOH), to form a water-soluble stearate salt, sodium stearate.

-

Precipitation: The resulting sodium stearate solution is then treated with a water-soluble manganese salt, such as manganese(II) chloride (MnCl₂), to precipitate the water-insoluble this compound.

This pathway is favored for its reliability and the relative ease of purification of the final product.

Stoichiometry and Reaction Mechanism

The overall chemical transformation can be represented by the following equations:

Step 1: Saponification C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O (Stearic Acid + Sodium Hydroxide → Sodium Stearate + Water)

Step 2: Precipitation 2C₁₇H₃₅COONa + MnCl₂ → Mn(C₁₇H₃₅COO)₂ + 2NaCl (Sodium Stearate + Manganese(II) Chloride → this compound + Sodium Chloride)

From the stoichiometry, it is evident that two moles of stearic acid are required to produce one mole of this compound. The molar ratio between stearic acid and sodium hydroxide in the first step is 1:1. In the second step, two moles of sodium stearate react with one mole of manganese(II) chloride.

Molar Calculation Example

To synthesize a target amount of 100 grams of this compound (Molar Mass: ~621.9 g/mol ):

-

Moles of this compound: 100 g / 621.9 g/mol = 0.1608 mol

-

Moles of Stearic Acid Required: 0.1608 mol Mn(Stearate)₂ × 2 = 0.3216 mol Stearic Acid Mass of Stearic Acid (Molar Mass: ~284.48 g/mol ): 0.3216 mol × 284.48 g/mol = 91.48 g

-

Moles of Sodium Hydroxide Required: 0.3216 mol Stearic Acid × 1 = 0.3216 mol NaOH Mass of Sodium Hydroxide (Molar Mass: ~40.00 g/mol ): 0.3216 mol × 40.00 g/mol = 12.86 g

-

Moles of Manganese(II) Chloride Required: 0.1608 mol Mn(Stearate)₂ × 1 = 0.1608 mol MnCl₂ Mass of Manganese(II) Chloride (anhydrous) (Molar Mass: ~125.84 g/mol ): 0.1608 mol × 125.84 g/mol = 20.24 g Note: If using a hydrated form of manganese chloride (e.g., MnCl₂·4H₂O), the molar mass must be adjusted accordingly.

Experimental Protocols

The following protocols are synthesized from various literature sources to provide a detailed methodology for the preparation of this compound.

Materials and Reagents

| Reagent | Formula | Purity |

| Stearic Acid | C₁₇H₃₅COOH | ≥95% |

| Sodium Hydroxide | NaOH | ≥97% |

| Manganese(II) Chloride Tetrahydrate | MnCl₂·4H₂O | ≥98% |

| Deionized Water | H₂O | - |

| Ethanol | C₂H₅OH | 95% or absolute |

| Acetone | C₃H₆O | ≥99.5% |

Equipment

-

Glass reactor with overhead stirrer, heating mantle, and condenser

-

Beakers and graduated cylinders

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven (vacuum or convection)

-

pH meter or pH indicator strips

Synthesis Procedure

Step 1: Preparation of Sodium Stearate Solution (Saponification)

-

In a glass reactor, melt the calculated amount of stearic acid by heating to approximately 80-85°C.

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide. A concentration of 0.25 M has been cited in the literature.

-

Under continuous agitation, gradually add the sodium hydroxide solution to the molten stearic acid.

-

Maintain the reaction temperature at 80-85°C and continue stirring for 1-2 hours to ensure complete saponification.[1] The completion of the reaction is indicated by the formation of a clear, homogenous soap solution.

Step 2: Precipitation of this compound

-

In a separate beaker, dissolve the calculated amount of manganese(II) chloride tetrahydrate in deionized water. A concentration of approximately 0.2 M has been reported as effective.

-

While maintaining the sodium stearate solution at 80-85°C with vigorous stirring, slowly add the manganese(II) chloride solution.

-

A precipitate of this compound will form immediately. Continue stirring the mixture for an additional 1-2 hours at the same temperature to ensure complete reaction and improve the particle characteristics of the precipitate.[1]

-

Allow the mixture to cool to room temperature. The precipitate can be left to stand for up to 24 hours to aid in settling.[1]

Step 3: Purification of this compound

-

Separate the this compound precipitate from the reaction mixture by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with hot deionized water to remove any unreacted salts (e.g., NaCl) and sodium stearate.[1]

-

Further wash the precipitate with ethanol and then acetone to remove any unreacted stearic acid and to aid in drying.[1]

-

Dry the purified this compound in a vacuum oven at 70°C for at least 4 hours, or until a constant weight is achieved.[1]

Reaction Parameters and Product Characteristics

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions

| Parameter | Value | Reference |

| Saponification Temperature | 80-85°C | |

| Precipitation Temperature | 80-85°C | [1] |

| Saponification Time | 1 hour | |

| Precipitation Time | 2 hours | [1] |

| Drying Temperature | 70°C (in vacuum) | [1] |

| Drying Time | 4 hours | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₇₀MnO₄ | [2] |

| Molar Mass | 621.9 g/mol | [2] |

| Appearance | Pale pink powder | [2] |

| Melting Point | 100-110°C | [1][2][3] |

| Solubility | Insoluble in water; soluble in hot oils and certain organic solvents | [2] |

Visual Representations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical pathway for this compound synthesis.

Conclusion

The synthesis of this compound from stearic acid via a two-step saponification and precipitation process is a well-established and reproducible method. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the fields of materials science and drug development to successfully synthesize and characterize this compound.

References

An In-depth Technical Guide to the Safety and Handling of Manganese Stearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for manganese stearate, a compound used in various industrial and pharmaceutical applications.[1] Given the limited direct toxicological data for this compound, this document incorporates information on the hazards associated with manganese and its compounds, as well as other metal stearates, to provide a thorough understanding of the potential risks.

Chemical and Physical Properties

This compound is the manganese salt of stearic acid, classified as a metal soap.[2] It typically appears as a pale pink or off-white powder.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C36H70MnO4 | [2][3] |

| Molecular Weight | 621.89 g/mol | [3][4] |

| Appearance | Pale pink/off-white powder | [3] |

| Odor | Odorless or faint fatty odor | [3] |

| Melting Point | ~110–120 °C | [3] |

| Boiling Point | ≈ 359.4 °C | [3] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in hot oils and certain organic solvents | [3] |

| Flash Point | 162.4 °C | [3] |

Toxicological Data

Acute Toxicity:

While specific LD50 and LC50 values for this compound are not available, data for other manganese compounds suggest low acute toxicity via oral and inhalation routes.[4][7]

| Route of Exposure | Species | Value | Compound Tested | Source |

| Oral | Wistar Rat (female) | LD50 > 2000 mg/kg bw | Manganese | [4] |

| Inhalation | Han Wistar Rat | LC50 > 5.14 mg/L (4 hours, dust) | Manganese | [4] |

| Dermal | - | No data available | This compound | [7] |

Chronic Toxicity and Neurotoxicity:

Chronic exposure to manganese, primarily through inhalation of dust, can lead to a serious neurological disorder known as manganism, which presents with Parkinson-like symptoms.[3][5][6] These symptoms can include tremors, muscle rigidity, and cognitive impairment.[8] The central nervous system, particularly the basal ganglia, is the primary target for manganese toxicity.[3][9][10]

Signaling Pathways in Manganese Neurotoxicity

The neurotoxic effects of manganese are complex and involve multiple cellular pathways. A key mechanism is the induction of oxidative stress and mitochondrial dysfunction.

Caption: Proposed signaling pathway for manganese-induced neurotoxicity.

Hazard Identification and Precautions

4.1. Health Hazards

-

Inhalation: Prolonged inhalation of this compound dust may be harmful and can lead to respiratory irritation.[6] The primary concern is the potential for manganese to cause neurotoxicity.[11]

-

Skin Contact: Direct contact may cause mild, temporary irritation.[6][12]

-

Eye Contact: Direct contact with the powder may cause temporary irritation.[6]

-

Ingestion: Expected to be a low ingestion hazard.[12]

4.2. Fire and Explosion Hazards

This compound is a combustible powder and, like many organic powders, can form explosive mixtures with air if dispersed in sufficient concentrations.[1][13]

| Hazard Parameter | Description |

| Combustible Dust | Fine dust dispersed in air can be ignited. |

| Minimum Ignition Energy (MIE) | The lowest electrical spark energy required to ignite a dust cloud. |

| Minimum Explosible Concentration (MEC) | The lowest concentration of dust in air that can lead to an explosion. |

| Maximum Explosion Pressure (Pmax) | The highest pressure reached during a dust explosion in a closed vessel. |

| Dust Deflagration Index (Kst) | A measure of the severity of a dust explosion. |

Experimental Protocols

5.1. Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis to assess the skin irritation potential of a substance.

Caption: Experimental workflow for in vitro skin irritation testing.

5.2. Dust Explosion Testing (based on ASTM E1226)

This method determines the maximum explosion pressure and the maximum rate of pressure rise of a dust cloud in a closed vessel.

Caption: Workflow for determining dust explosion characteristics.

Safe Handling and Storage

6.1. Engineering Controls

-

Work in a well-ventilated area.[5]

-

Use local exhaust ventilation to control airborne dust.[13]

-

For procedures that may generate significant dust, use a fume hood or a glove box.

-

Use non-sparking tools and explosion-proof equipment where dust clouds may form.[5]

6.2. Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | [5] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). | [5] |

| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particulate filter. | [5] |

6.3. Handling and Storage

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. | [5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [5] |

Accidental Release and Disposal

8.1. Accidental Release

-

Avoid dust formation.[5]

-

Evacuate personnel to safe areas.[5]

-

Wear appropriate personal protective equipment.[5]

-

Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[5]

8.2. Disposal

-

Dispose of waste and residues in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.[3]

Occupational Exposure Limits

Occupational exposure limits for this compound have not been specifically established. However, limits for manganese and its compounds should be followed.

| Organization | Limit | Source |

| OSHA (PEL) | 5 mg/m³ (Ceiling) | [7][14] |

| NIOSH (REL) | 1 mg/m³ (TWA), 3 mg/m³ (STEL) | [14] |

| ACGIH (TLV) | 0.02 mg/m³ (Respirable fraction, TWA), 0.1 mg/m³ (Inhalable fraction, TWA) | [14] |

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

- 1. ICSC 0174 - MANGANESE [inchem.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Manganese neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. Manganese toxicity upon overexposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stonehousesafety.com [stonehousesafety.com]

Methodological & Application

Application Notes and Protocols: Manganese Stearate as a Pro-oxidant in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of manganese stearate as a pro-oxidant additive to accelerate the degradation of various polymers. Detailed protocols for sample preparation, degradation studies, and analytical techniques are included to facilitate research and development in areas such as biodegradable polymers and controlled-release drug delivery systems.

Introduction

This compound is a metallic soap that functions as a highly effective pro-oxidant in a range of polymers, including polyethylene (PE) and polypropylene (PP).[1][2] Its primary role is to accelerate the oxidative degradation of the polymer backbone, a process that can be initiated by heat (thermo-oxidation) or ultraviolet (UV) light (photo-oxidation).[3][4] This controlled degradation is of significant interest for producing environmentally degradable plastics and for designing polymeric drug delivery systems where the rate of drug release is linked to the degradation of the polymer matrix.

At a molecular level, this compound catalyzes the decomposition of hydroperoxides (ROOH) that form on the polymer chains during oxidation.[5][6] This catalytic cycle generates free radicals that propagate further chain scission, leading to a reduction in molecular weight, an increase in brittleness, and the formation of oxygenated functional groups, such as carbonyls.[6][7] The presence of these carbonyl groups increases the hydrophilicity of the polymer, making it more susceptible to biodegradation by microorganisms.[5]

This compound can be used alone or in synergy with other metal stearates, such as iron stearate and cerium stearate, to enhance degradation efficiency.[8] Its concentration is a critical factor, with higher concentrations generally leading to faster degradation, although a plateau in the effect may be reached at higher loadings.[6][9] It is also important to note that at very high concentrations, this compound can act as a weak stabilizer.[8] In some applications, it is used in conjunction with antioxidants to provide a defined service life for the polymer product, after which rapid degradation is triggered.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the degradation of various polymers under different conditions.

Table 1: Effect of this compound on the Carbonyl Index of High-Density Polyethylene (HDPE) after Thermo-oxidative Aging

| This compound Concentration (wt%) | Aging Temperature (°C) | Aging Duration (days) | Carbonyl Index (Arbitrary Units) | Reference |

| 0.0 | 70 | 10 | < 0.1 | [5] |

| 0.1 | 70 | 10 | ~0.8 | [5] |

| 0.2 | 70 | 10 | ~1.4 | [5] |

| 0.4 | 70 | 10 | ~2.0 | [5] |

Table 2: Influence of this compound on the Mechanical Properties of Low-Density Polyethylene (LDPE) after Accelerated Weathering

| This compound Concentration (w/w%) | Weathering Duration (hours) | Change in Tensile Strength (%) | Change in Elongation at Break (%) | Reference |

| 0.0 | 500 | -15 | -25 | [6] |

| 0.5 | 500 | -40 | -60 | [6] |

| 1.0 | 500 | -65 | -85 | [6] |

Table 3: Molecular Weight Reduction in High-Density Polyethylene (HDPE) with this compound

| This compound Concentration (wt%) | Degradation Conditions | Initial Weight-Average Molecular Weight (Mw) ( g/mol ) | Final Weight-Average Molecular Weight (Mw) ( g/mol ) | Reference |

| 0.0 | Accelerated Weathering (1000 h) | 150,000 | 120,000 | [7] |

| 0.5 | Accelerated Weathering (1000 h) | 150,000 | 60,000 | [7] |

| 1.0 | Accelerated Weathering (1000 h) | 150,000 | 40,000 | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.[5]

Materials:

-

Stearic acid (C₁₇H₃₅COOH)

-

Sodium hydroxide (NaOH)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve stearic acid in ethanol in a reaction vessel.

-

Separately, prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the stearic acid solution while stirring to form sodium stearate.

-

Prepare an aqueous solution of manganese(II) chloride tetrahydrate.

-

Add the manganese chloride solution to the sodium stearate solution. A precipitate of this compound will form.

-

Heat the mixture at approximately 85°C for 2 hours under a nitrogen atmosphere to complete the reaction.[5]

-

Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

-

Dry the this compound powder in an oven at a temperature below its melting point (100-110°C).[5]

Preparation of Polymer Films with this compound

This protocol outlines the preparation of polymer films containing this compound using a twin-screw extruder followed by injection molding or film blowing.[6][7]

Materials:

-

Polymer resin (e.g., HDPE, LDPE, PP)

-

This compound powder

Equipment:

-

Twin-screw extruder

-

Injection molding machine or film blowing line

-

Precision balance

Procedure:

-

Dry the polymer resin to the manufacturer's specifications to remove any residual moisture.

-

Accurately weigh the required amounts of polymer resin and this compound powder to achieve the desired final concentration.

-

Pre-mix the polymer and this compound powder manually or in a low-intensity mixer to ensure a homogenous blend.

-

Feed the mixture into the hopper of the twin-screw extruder.

-

Set the extruder temperature profile according to the processing parameters of the specific polymer.

-

Extrude the molten polymer blend.

-

For film production, feed the extrudate into a film blowing line to produce a film of the desired thickness.[6]

-

For solid specimens, feed the extrudate into an injection molding machine to produce samples of the desired geometry (e.g., dumbbell shapes for tensile testing).[7]

Accelerated Degradation Protocols

This protocol is for studying the degradation of polymer samples under elevated temperatures in the presence of air.

Equipment:

-

Air-circulating oven

Procedure:

-

Place the polymer film or molded specimens in the air-circulating oven.

-

Set the oven temperature to the desired level (e.g., 70°C or 90°C).[5][10]

-

Remove samples at predetermined time intervals for analysis.

This protocol describes the use of a fluorescent UV lamp apparatus for accelerated weathering, based on ASTM D4329.[1]

Equipment:

-

Fluorescent UV lamp and water exposure apparatus (conforming to ASTM G151 and G154)

Procedure:

-

Mount at least three replicate specimens of each material in the sample holders of the weathering apparatus.[12]

-

Select the appropriate lamp type (e.g., UVA-340 for the best simulation of sunlight in the critical short wavelength UV region).[12]

-

Define the exposure cycle. A common cycle for plastics is 8 hours of UV exposure at a set black panel temperature (e.g., 60°C) followed by 4 hours of condensation at a set black panel temperature (e.g., 50°C).[1]

-

Set the irradiance level as required for the specific study.[12]

-

Run the exposure for a predetermined duration, removing samples periodically for analysis.

Analytical Protocols

This protocol details the measurement of the carbonyl index, a key indicator of oxidative degradation.

Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Obtain an FTIR spectrum of the polymer sample in the range of 4000-650 cm⁻¹.

-

Identify the carbonyl peak, which typically appears in the region of 1850-1650 cm⁻¹.[13]

-

Identify a reference peak that is not affected by degradation. For polyethylene, the methylene (CH₂) scissoring peak from 1500 to 1420 cm⁻¹ is commonly used.[13]

-

Calculate the area under the carbonyl peak and the area under the reference peak using the spectrometer software.

-

Calculate the Carbonyl Index (CI) using the following formula:[13] CI = (Area of the carbonyl peak) / (Area of the reference peak)

This protocol, based on ASTM E1131, is for assessing the thermal stability of the polymer.[10]

Equipment:

-

Thermogravimetric analyzer

Procedure:

-

Place a small, accurately weighed sample (10-15 mg) into the TGA sample pan.[10]

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for decomposition or air/oxygen for oxidative decomposition).[10]

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve can be used to determine the onset temperature of degradation and the weight loss at different temperatures.

This protocol outlines the determination of the molecular weight distribution of the polymer.

Equipment:

-

GPC/SEC system with a refractive index (RI) detector

-

Appropriate GPC columns for the polymer and solvent system

Procedure:

-

Dissolve the polymer sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene for polyethylene at high temperatures).

-

Filter the solution to remove any particulates.

-

Inject the sample solution into the GPC/SEC system.

-

The polymer molecules are separated based on their size in solution, with larger molecules eluting first.

-

The RI detector measures the concentration of the polymer as it elutes.

-

Calibrate the system using polymer standards of known molecular weight to create a calibration curve of log(molecular weight) versus elution time.

-

Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

This protocol is for measuring the mechanical properties of polymer films, based on ASTM D882.[14]

Equipment:

-

Universal testing machine with appropriate grips and a load cell

Procedure:

-

Cut the polymer films into dumbbell-shaped specimens with precise dimensions.

-

Mount the specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

-

Record the load and elongation throughout the test.

-

From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

This protocol is for observing the surface morphology of the degraded polymer.

Equipment:

-

Scanning electron microscope

-

Sputter coater (for non-conductive samples)

Procedure:

-

Mount a small piece of the polymer film on an SEM stub using conductive adhesive tape.

-

For non-conductive polymers like polyethylene and polypropylene, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.[15]

-

Introduce the sample into the SEM chamber.

-

Acquire images of the sample surface at various magnifications to observe features such as cracks, pits, and changes in surface texture that indicate degradation.

Visualizations

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]

- 5. wewontech.com [wewontech.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. ASTM D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics_Other_UnitedTest - Material Testing Machine [unitedtest.com]

- 8. scribd.com [scribd.com]

- 9. store.astm.org [store.astm.org]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. wmtr.com [wmtr.com]

- 12. micomlab.com [micomlab.com]

- 13. Determination of the carbonyl index of polyethylene and p... [degruyterbrill.com]

- 14. testinglab.com [testinglab.com]

- 15. azom.com [azom.com]

Application Notes and Protocols: Manganese Stearate in High-Density Polyethylene (HDPE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the roles of manganese stearate in High-Density Polyethylene (HDPE), with a primary focus on its function as a pro-oxidant additive to promote degradation. The document also touches upon its potential, though less documented, applications as a lubricant and processing aid. Detailed experimental protocols and quantitative data are presented to support formulation development and material characterization.

Primary Application: Pro-oxidant Additive for Enhanced Degradation

This compound is widely utilized as a pro-oxidant additive in HDPE to facilitate oxo-biodegradation.[1][2][3] The manganese ion acts as a catalyst, accelerating the thermo-oxidative and photo-oxidative degradation of the polyethylene chains.[3][4] This process is initiated by exposure to heat and/or UV radiation, leading to a reduction in the polymer's molecular weight and the formation of polar functional groups, such as carbonyls.[1][2] This initial degradation phase renders the plastic more susceptible to subsequent biodegradation.

Mechanism of Action: Pro-oxidant Effect

The pro-oxidant activity of this compound in HDPE involves a catalytic cycle that promotes the formation of free radicals, leading to chain scission and oxidation of the polymer.

Caption: Oxidative degradation pathway of HDPE catalyzed by this compound.

Effects on HDPE Properties

The incorporation of this compound into HDPE leads to significant changes in its material properties, particularly after exposure to environmental stressors.

Table 1: Effect of this compound on HDPE Properties after Accelerated Weathering

| Property | HDPE (Control) | HDPE + 0.5% Mn Stearate | HDPE + 1.0% Mn Stearate | Reference |

| Tensile Strength | Decrease | Significant Decrease | More Significant Decrease | [2] |

| Strain at Break | Decrease | Significant Decrease | More Significant Decrease | [2] |

| Molecular Weight | Decrease | Significant Decrease | More Significant Decrease | [2] |

| Thermal Stability (TGA) | Higher | Lower | Lower | [2] |

| Carbonyl Index (FTIR) | Increase | Significant Increase | More Significant Increase | [2] |

Note: The table summarizes qualitative trends observed in studies. Quantitative values can vary based on the specific grade of HDPE, processing conditions, and the duration and intensity of weathering.

Experimental Protocols

This protocol describes the compounding of this compound into an HDPE matrix.

Materials and Equipment:

-

High-Density Polyethylene (HDPE) resin (e.g., Etilinas HD5301AA)

-

This compound powder

-

Twin-screw extruder

-

Injection molding machine

-

Oven

Procedure:

-

Dry the HDPE resin in an oven at 60°C for at least 2 hours to remove any residual moisture.

-

Prepare masterbatches or pre-mixes of HDPE and this compound at desired concentrations (e.g., 0.5 wt%, 1.0 wt%).

-

Set the temperature profile of the twin-screw extruder to 200-210°C.

-

Feed the pre-mixed material into the extruder and compound to ensure homogeneous dispersion of the this compound within the HDPE matrix.

-

Pelletize the extruded strands.

-

Dry the pellets before further processing.

-

Use an injection molding machine to produce test specimens (e.g., tensile bars) from the compounded pellets, following standard molding practices for HDPE.

This protocol outlines a method for assessing the effect of this compound on the thermal stability of HDPE.

Materials and Equipment:

-

HDPE and HDPE/manganese stearate samples

-

Thermogravimetric Analyzer (TGA)

-

Nitrogen and air/oxygen gas supply

Procedure:

-

Place a small, known weight of the sample (5-10 mg) into the TGA crucible.

-

Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere to evaluate thermal degradation.

-

To assess thermo-oxidative stability, perform the same procedure under an air or oxygen atmosphere.

-

Record the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate. A lower onset temperature indicates reduced thermal stability.

This protocol is for evaluating the degradation of HDPE/manganese stearate blends under simulated environmental conditions.

Materials and Equipment:

-

HDPE and HDPE/manganese stearate test specimens

-

Accelerated weathering tester (e.g., QUV) with UVA-340 lamps

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

-

Tensile testing machine

Procedure:

-

Place the test specimens in the accelerated weathering tester.

-

Program the weathering cycle according to ASTM G154, which typically includes alternating periods of UV exposure, condensation, and water spray. An example cycle could be: 8 hours of UV exposure at 60°C, followed by 4 hours of condensation at 50°C.

-

Expose the samples for a predetermined duration (e.g., 100, 200, 500, 1000 hours).

-

At specified intervals, remove samples for analysis.

-

FTIR Analysis:

-

Acquire the FTIR spectrum of the sample surface.

-

Monitor the growth of the carbonyl peak (around 1715 cm⁻¹) as an indicator of oxidation. Calculate the carbonyl index (ratio of the carbonyl peak absorbance to a reference peak absorbance, e.g., the methylene scissoring peak at ~1465 cm⁻¹).

-

-

Tensile Testing:

-

Conduct tensile tests on the weathered specimens according to ASTM D638.

-

Measure the tensile strength, elongation at break, and modulus of elasticity. A significant reduction in these properties indicates degradation.

-

Secondary Applications: Lubricant and Processing Aid (General Considerations)

While the primary application of this compound in HDPE is as a pro-oxidant, metallic stearates, in general, are known to function as lubricants and processing aids in polymer processing.[5] However, specific performance data for this compound in these roles for HDPE is not extensively documented in the available literature. The following information is based on the general behavior of metallic stearates.

Metallic stearates can provide both internal and external lubrication.

-

Internal Lubrication: Reduces the friction between polymer chains, which can lower the melt viscosity and improve flow.

-

External Lubrication: Reduces the friction between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruder barrel, screw, and die). This can help to prevent the polymer from sticking to the equipment.

Potential Benefits as a Processing Aid:

-

Improved melt flow, potentially allowing for lower processing temperatures or higher throughput.

-

Reduced extruder torque and die pressure.

-

Prevention of melt fracture and improved surface finish of the extrudate.

Potential Drawbacks:

-

At higher concentrations, some metallic stearates, like calcium stearate, have been observed to cause "die buildup" or "die drool," which is the accumulation of material at the die exit.[6] This can negatively impact the quality of the final product and require periodic cleaning of the equipment.

-

Excessive amounts of lubricant can sometimes negatively affect the mechanical properties of the final product or cause issues with printing or sealing.

Logical Workflow for Evaluating Lubricant/Processing Aid Effects

Caption: Workflow for evaluating this compound as a processing aid in HDPE.

Due to the limited specific data, it is recommended that researchers conduct their own evaluations to determine the efficacy of this compound as a lubricant or processing aid for their specific HDPE grade and application, paying close attention to potential side effects like die buildup. A comparative study with more conventional lubricants like calcium stearate or zinc stearate would be beneficial.

References

Application Notes and Protocols for Manganese Stearate-Initiated Photodegradation of Low-Density Polyethylene (LDPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and experimental protocols for studying the photodegradation of low-density polyethylene (LDPE) initiated by manganese stearate. This compound, a metallic salt of stearic acid, acts as a pro-oxidant, accelerating the degradation of polyethylene upon exposure to ultraviolet (UV) radiation.[1][2] At low concentrations, it serves as a photosensitizer, while at higher levels, it can act as a weak stabilizer.[3] Understanding and controlling this degradation process is crucial for developing environmentally degradable plastics and for assessing the stability of polymer-based materials. These protocols are designed for researchers in materials science, environmental science, and drug development who may use polymer films in their products.

The photodegradation of LDPE is a complex process involving the absorption of UV light, leading to the formation of free radicals.[4] Pro-oxidants like this compound accelerate this process by facilitating the generation of radicals and the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation cascade.[1][5] This leads to chain scission, a reduction in molecular weight, and significant changes in the physical and chemical properties of the polymer.[1][2]

Experimental Protocols

Protocol 1: Preparation of LDPE Films with this compound

This protocol describes two common methods for preparing LDPE films containing this compound for laboratory-scale studies.

Method A: Melt Blending and Blown Film Extrusion (Industrial/Pilot Scale Simulation)

-

Material Preparation:

-

Dry LDPE resin pellets to remove any residual moisture.

-

Prepare a masterbatch by blending a higher concentration of this compound with a small amount of LDPE resin. This ensures uniform dispersion. Alternatively, for lab-scale extruders, this compound powder can be pre-mixed with the LDPE pellets.

-

Desired concentrations of this compound typically range from 0.5% to 1% (w/w).[6]

-

-

Extrusion:

-

Feed the blended LDPE and this compound mixture into a single or twin-screw extruder.

-

Set the temperature profile of the extruder zones. A typical profile for LDPE is 120/150/180/200/200°C from the feeding zone to the die.[7]

-

The molten polymer is homogenized as it moves through the extruder barrel.

-

-

Film Blowing:

-

The molten polymer is extruded through a circular die to form a thin-walled tube.

-

Air is introduced into the tube to create a "bubble," which is drawn upwards and cooled by an air ring.[8]

-

The blow-up ratio (ratio of the final bubble diameter to the die diameter) and the frost line height are controlled to achieve the desired film thickness and orientation.[9]

-

The bubble is then collapsed and wound onto a roll. The resulting film should have a uniform thickness, typically around 70 ± 5 µm.[6]

-

Method B: Solvent Casting (Laboratory Scale)

-

Dissolution:

-

In a fume hood, dissolve LDPE granules or pellets in a suitable solvent such as p-xylene at an elevated temperature (e.g., 110°C) with stirring. A typical concentration is 0.5 g of LDPE in 25 mL of solvent.[3]

-

Add the desired amount of this compound to the solvent and ensure it is well-dispersed or dissolved.

-

-

Casting:

-

Drying and Recovery:

-

Allow the solvent to fully evaporate. This may take several hours.

-

Once dry, carefully peel the thin film from the casting surface. The resulting film thickness will depend on the initial concentration of the polymer solution and the volume cast.

-

Protocol 2: Accelerated Photodegradation

This protocol details the procedure for subjecting the prepared LDPE films to accelerated weathering conditions to simulate photodegradation.

-

Sample Preparation:

-